1,5-dimethyl-4H-pyridine-3-carboxamide
説明
特性
CAS番号 |
108964-22-3 |
|---|---|
分子式 |
C8H12N2O |
分子量 |
152.197 |
IUPAC名 |
1,5-dimethyl-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H12N2O/c1-6-3-7(8(9)11)5-10(2)4-6/h4-5H,3H2,1-2H3,(H2,9,11) |
InChIキー |
KYXXJSZLHFDUMW-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=C(C1)C(=O)N)C |
同義語 |
3-Pyridinecarboxamide,1,4-dihydro-1,5-dimethyl-(9CI) |
製品の起源 |
United States |
類似化合物との比較
Pyridine and Pyrazole Derivatives
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Ring Systems : Pyridine derivatives (e.g., the target compound and 2-(1,4-diazepan-1-yl)pyridine-3-carboxamide ) exhibit planar aromaticity, whereas pyrazole-based analogs (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid ) feature a five-membered ring with two adjacent nitrogen atoms. These differences influence electronic properties and binding affinities.
- Carboxamide groups (as in the target compound) introduce hydrogen-bonding capability, unlike carboxylic acids (e.g., 1,5-dimethyl-1H-pyrazole-4-carboxylic acid ), which are more acidic.
- Molecular Weight : Bulky substituents, such as the benzyl and difluoromethyl groups in the pyrazolo-pyrimidine derivative , significantly increase molecular weight, likely affecting pharmacokinetic properties like membrane permeability.
Functional Group Variations
- Carboxamide vs. Carboximidamide: While the target compound has a carboxamide (-CONH₂) group, lists pyrazole-1-carboximidamides (-C(=NH)NH₂) .
- Halogen and Methoxy Substituents : Compounds like 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide incorporate halogen atoms, which improve lipophilicity and metabolic stability compared to methyl or methoxy groups.
Critical Analysis of Structural Similarity Metrics
assigns similarity scores (0.80–0.85) to pyrazole-carboxylic acids relative to the target compound . However, these scores primarily reflect topological overlap rather than functional equivalence. For example:
- 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (similarity 0.85) shares methyl positions but replaces pyridine with pyrazole and carboxamide with carboxylic acid, drastically altering acidity (pKa ~5 vs. ~10 for carboxamides).
- 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid (similarity 0.84) fuses pyridine and pyrazole rings, creating a larger π-system that may enhance stacking interactions in biological targets.
Q & A
Q. What are the optimal synthetic routes for 1,5-dimethyl-4H-pyridine-3-carboxamide, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting with pyridine or pyrazole precursors. For example:
- Step 1 : React 1,5-dimethylpyridine derivatives with carboxamide-forming agents (e.g., isocyanates or acyl chlorides) under controlled conditions.
- Step 2 : Optimize reaction parameters:
- Catalysts : Use Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to enhance regioselectivity .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates.
- Temperature : Maintain 80–120°C to balance yield and byproduct formation .
- Validation : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–85% depending on substituent steric effects .
Q. What analytical techniques are critical for characterizing 1,5-dimethyl-4H-pyridine-3-carboxamide?
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 193.2) .
Q. How can researchers assess the compound’s stability under experimental storage conditions?
- Protocol :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks.
- Analysis : Compare pre- and post-storage HPLC profiles. Pyridine derivatives often degrade via hydrolysis (amide bond cleavage) or oxidation (methyl group) .
- Recommendations : Store at –20°C in inert atmospheres (argon) to minimize decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced bioactivity?
- Methodology :
- Substituent Variation : Modify methyl groups (1,5-positions) with electron-withdrawing (e.g., Cl, Br) or donating (e.g., OCH₃) groups to alter electronic properties .
- Core Scaffold Replacement : Test pyridine-to-pyrazole or thiophene hybrids to improve binding affinity .
- Biological Assays : Screen analogues against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Data Interpretation : Correlate IC₅₀ values with substituent Hammett constants (σ) or steric parameters (Taft) .
Q. What computational strategies are effective for predicting binding modes and metabolic pathways?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonds between the carboxamide group and active-site residues .
- Quantum Chemical Calculations :
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Case Example : If in vitro cytotoxicity (IC₅₀ = 10 µM) conflicts with in vivo inefficacy:
- Variables to Check :
- Assay Conditions : pH, serum proteins, or reducing agents may alter compound stability .
- Metabolic Profiling : Use LC-MS to identify metabolites (e.g., hydroxylation or glucuronidation) .
Q. What strategies mitigate challenges in purification due to structural isomerism?
- Chromatography :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired isomer .
- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry .
Q. How can in vitro and in vivo data discrepancies inform translational research?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
